1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] is a complex heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of the 1,8-naphthyridine core in this compound adds to its significance due to its diverse biological activities and photochemical properties .
Preparation Methods
The synthesis of 1’-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] involves several steps:
Multicomponent Reactions (MCRs): These reactions are efficient in generating complex molecular architectures.
Friedländer Approach: This method involves the cyclization of 2-aminopyridine with carbonyl compounds under acidic or basic conditions to form the naphthyridine core.
Hydroamination of Terminal Alkynes: This is followed by Friedländer cyclization to produce the naphthyridine ring system.
Metal-Catalyzed Synthesis: Transition metals like palladium or nickel can catalyze the formation of the naphthyridine core through various coupling reactions.
Industrial production methods often involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product.
Chemical Reactions Analysis
1’-Benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] undergoes several types of chemical reactions:
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents onto the naphthyridine core.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1’-Benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1’-Benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] can be compared with other naphthyridine derivatives:
1,5-Naphthyridines: These compounds have a different arrangement of nitrogen atoms in the ring system and exhibit distinct biological activities.
1,6-Naphthyridines: Known for their anticancer properties, these compounds differ in their synthetic routes and applications.
1,8-Naphthyridines: Similar to the compound , these derivatives have diverse applications in medicinal chemistry and materials science.
The uniqueness of 1’-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] lies in its spiro linkage and the specific biological activities it exhibits.
Properties
Molecular Formula |
C19H23N3 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine] |
InChI |
InChI=1S/C19H23N3/c1-15-7-8-17-9-10-19(21-18(17)20-15)11-12-22(14-19)13-16-5-3-2-4-6-16/h2-8H,9-14H2,1H3,(H,20,21) |
InChI Key |
LPLONXFXKHJZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC3(N2)CCN(C3)CC4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.